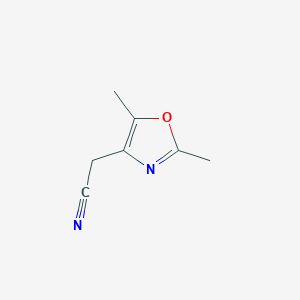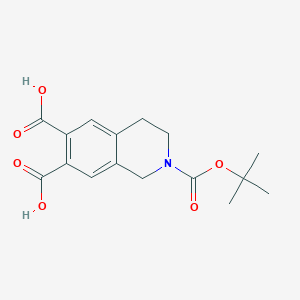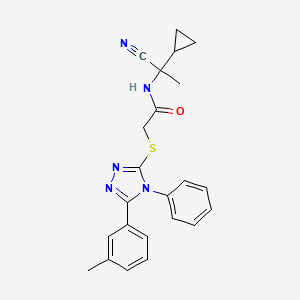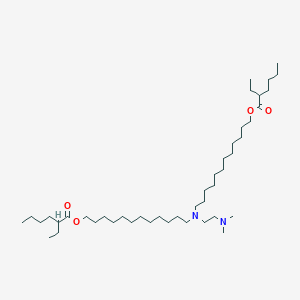![molecular formula C13H12N2O3S B13354100 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 807388-77-8](/img/structure/B13354100.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrole ring and a nicotinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate typically involves the condensation of 2-(methylthio)nicotinic acid with 2-(1H-pyrrol-2-yl)ethanone. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrole ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyrrole and nicotinate derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Indole derivatives: Contain a bicyclic ring system similar to the pyrrole ring and are known for their diverse biological activities.
Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, similar to the pyrrole ring, and are widely used in medicinal chemistry.
Uniqueness
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is unique due to its combination of a pyrrole ring with a nicotinate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
807388-77-8 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3S/c1-19-12-9(4-2-7-15-12)13(17)18-8-11(16)10-5-3-6-14-10/h2-7,14H,8H2,1H3 |
Clave InChI |
KAEMDDLYZHCBHH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CN2 |
Solubilidad |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)


![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13354060.png)


![3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354078.png)
![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)

![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)

